molecular formula C19H18Cl2N2O3 B2973053 2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941919-27-3

2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2973053
CAS No.: 941919-27-3
M. Wt: 393.26
InChI Key: ZOMCNZUQBNKLQB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy backbone and an acetamide group linked to a phenyl ring substituted with a 2-oxopiperidine moiety. The compound’s structural complexity, featuring halogenated aromatic systems and heterocyclic substituents, suggests relevance in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-13-7-8-17(16(21)10-13)26-12-18(24)22-14-4-3-5-15(11-14)23-9-2-1-6-19(23)25/h3-5,7-8,10-11H,1-2,6,9,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMCNZUQBNKLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 3-(2-oxopiperidin-1-yl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thioureido Derivatives (7a–h)

Compounds 7a–h () share a core structure of 2-(2,4-dichlorophenoxy)acetamide but differ in thioureido substituents. For example:

  • 7d : Contains a 4-acetamidophenylthioureido group.
  • 7h : Features a naphthalen-1-ylthioureido group.

Impact of Substituents :

  • Polarity : Higher Rf values (e.g., 7h: Rf = 0.69) correlate with increased lipophilicity from bulky aromatic substituents.
  • Melting Points : Range from 171–207°C, with electron-withdrawing groups (e.g., bromine in 7g) increasing rigidity and melting points .

Arylthioethyl Derivatives

  • RN1 (–8): Substituted with a p-tolylthioethyl group.
    • 1H/13C NMR Data : Key shifts at δ 7.2–7.4 ppm (aromatic protons) and δ 170 ppm (carbonyl carbon) confirm structural integrity .
  • N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide (): Incorporates an acetylphenyl group, enhancing hydrogen-bonding capacity (logP = 4.49) .

Piperidine-Containing Analogues

  • Compound 533 (): Features a 4-methylpyridin-2-yl group instead of 2-oxopiperidine.
    • Bioactivity : Pyridine-containing analogs exhibit auxin-like activity in plant growth regulation .

Physicochemical Properties

Table 1: Key Properties of Selected Derivatives

Compound Molecular Formula Molecular Weight logP Melting Point (°C) Biological Activity Reference
7d C₁₉H₁₆Cl₅N₃O₂S 541.68 4.6* 171–173 Anti-inflammatory (COX-2)
RN1 C₁₇H₁₆Cl₂NO₂S 385.29 3.8* N/A Not reported
N-(4-Methylphenyl)acetamide C₁₅H₁₃Cl₂NO₂ 310.18 4.49 N/A High membrane permeability
Compound 533 C₁₆H₁₄Cl₂N₂O₂ 337.20 3.2* N/A Synthetic auxin agonist

*Estimated based on structural analogs.

Research Findings and Challenges

  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., naphthyl in 7h) improve metabolic stability but reduce aqueous solubility .
  • Synthetic Limitations : Low yields (e.g., 7d: 58%) due to steric hindrance in thiourea formation .
  • Contradictions : Variability in reported activities (e.g., COX-2 inhibition vs. auxin effects) highlights context-dependent functionality .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies, highlighting its mechanism of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H19Cl2N3O2
  • Molecular Weight : 372.27 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Research indicates that compounds similar to this compound may act on specific receptors or enzymes in the body. For instance, studies have shown that related compounds exhibit selective binding affinity to sigma receptors, which are implicated in various neurological functions and pain modulation . The binding affinity and selectivity can significantly influence the pharmacological profile of the compound.

Antinociceptive Effects

One notable study evaluated the antinociceptive effects of structurally related compounds. The findings suggested that these compounds could effectively reduce pain responses in animal models, indicating their potential use in pain management therapies. The formalin test demonstrated that certain derivatives produced significant reductions in nociception when administered locally or intrathecally .

Apoptosis Induction

Another area of investigation is the compound's role in apoptosis induction. Similar compounds have been identified as potent apoptosis inducers in cancer cells. For instance, derivatives showed the ability to cleave PARP and induce DNA laddering, hallmarks of apoptosis, with effective concentrations reported . This suggests a potential application in cancer therapeutics.

Case Studies

StudyFindingsReference
Antinociceptive StudySignificant reduction in pain response via sigma receptor binding
Apoptosis InductionInduction of apoptosis in colorectal cancer cells; EC50 = 270 nM

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis plays a crucial role in understanding how modifications to the compound's structure can enhance its biological activity. Variations such as substituent changes on the phenyl rings or alterations to the piperidine moiety can lead to improved receptor affinity and selectivity. For example, certain modifications have been shown to increase sigma receptor selectivity by up to 36 times compared to other receptors .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activity, it is essential to evaluate their safety profiles comprehensively. Toxicity studies often involve assessing cytotoxicity against normal cell lines alongside cancerous ones to ensure therapeutic windows are maintained.

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